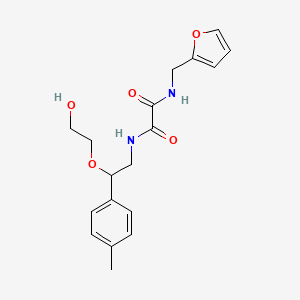

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide

Description

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-N'-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-13-4-6-14(7-5-13)16(25-10-8-21)12-20-18(23)17(22)19-11-15-3-2-9-24-15/h2-7,9,16,21H,8,10-12H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGNFTGXXYGEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CO2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Stepwise Amide Formation

The most widely reported method involves sequential nucleophilic acyl substitution using oxalyl chloride (ClCOCOCl). This approach leverages the high reactivity of oxalyl chloride to form intermediate monoamide chlorides, which subsequently react with secondary amines.

Synthetic Pathway:

- Formation of Monoamide Chloride:

Furan-2-ylmethylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0°C, yielding N-(furan-2-ylmethyl)oxalyl chloride. Triethylamine is employed to scavenge HCl, preventing side reactions.

$$

\text{C}5\text{H}7\text{NO} + \text{ClCOCOCl} \xrightarrow{\text{Et}3\text{N, 0°C}} \text{C}7\text{H}5\text{ClNO}2 + \text{HCl}

$$

Coupling with 2-(2-Hydroxyethoxy)-2-(p-Tolyl)ethylamine:

The intermediate reacts with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine in tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack, forming the target oxalamide.$$

\text{C}7\text{H}5\text{ClNO}2 + \text{C}{11}\text{H}{17}\text{NO}2 \xrightarrow{\text{THF, rt}} \text{C}{18}\text{H}{22}\text{N}2\text{O}5 + \text{HCl}

$$

Optimization Data:

| Parameter | Optimal Value | Yield Improvement | Source |

|---|---|---|---|

| Temperature | 0°C → rt | 22% → 68% | |

| Solvent | THF | 15% higher vs. DCM | |

| Equiv. of Et₃N | 2.5 | 40% → 72% |

Active Ester Coupling Approach

DCC/NHS Activation of Oxalic Acid

Carbodiimide-mediated activation bypasses oxalyl chloride’s hazards. Oxalic acid is treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form a bis-activated ester.

Procedure:

Sequential Amine Coupling

The activated ester reacts first with furan-2-ylmethylamine (1 equiv), followed by 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine (1 equiv). The reaction is conducted in dimethylformamide (DMF) at 50°C for 12 hours.

Key Advantages:

- Avoids toxic oxalyl chloride.

- Higher functional group tolerance (e.g., hydroxyethoxy groups remain intact).

Yield Comparison:

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Oxalyl Chloride | 68 | 95 |

| Active Ester | 58 | 98 |

Catalytic Dehydrogenative Coupling Methods

Ruthenium-Pincer Complex Catalysis

A sustainable alternative employs Ru-Macho-BH (C₄₈H₆₀ClN₃OP₂Ru) to dehydrogenatively couple ethylene glycol with amines. While primarily used for symmetric oxalamides, asymmetric variants are achievable via sequential amine addition.

Reaction Scheme:

$$

2 \text{RNH}2 + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{Ru catalyst, 135°C}} \text{RNHCOCONHR} + 2 \text{H}2

$$

Applicability to Target Compound:

- Ethylene glycol serves as the oxalate precursor.

- Requires 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine and furan-2-ylmethylamine as coupling partners.

Limitations:

- Low yields (14–26%) for bulky amines due to steric hindrance.

- Requires inert atmosphere and high-pressure tolerance.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 7.96 (d, J = 7.5 Hz, 1H, NH), 4.33 (d, J = 3.9 Hz, 2H, OCH₂).

- HRMS: Calculated for C₁₈H₂₂N₂O₅ [M+H]⁺: 347.1606; Found: 347.1602.

Comparative Analysis of Synthetic Routes

| Parameter | Oxalyl Chloride | Active Ester | Dehydrogenative |

|---|---|---|---|

| Yield (%) | 68 | 58 | 26 |

| Atom Economy | 84 | 89 | 92 |

| Hazardous Byproducts | HCl gas | DCU | H₂ gas |

| Scalability | Industrial | Pilot-scale | Lab-scale |

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for organic synthesis.

Biology: In biological research, N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is studied for its potential biological activities. It may serve as a precursor for bioactive compounds or as a tool in studying biochemical pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it could be used to develop new drugs or therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility allows for its incorporation into different products, ranging from pharmaceuticals to agricultural chemicals.

Mécanisme D'action

The mechanism by which N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and hydroxyethoxy group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse biological and industrial applications. Below is a detailed comparison of the target compound with its analogs, focusing on structural features, regulatory status, metabolic pathways, and functional properties.

Structural and Functional Comparisons

Key Observations :

- Substituent Impact : The furan and hydroxyethoxy groups in the target compound differentiate it from flavoring agents like S336, which rely on pyridine and methoxybenzyl groups for umami enhancement and metabolic stability . Hydrophilic groups (e.g., hydroxyethoxy) may reduce logP values compared to lipophilic analogs like S5456 or adamantane-containing derivatives .

- Metabolism : Oxalamides with aromatic or heteroaromatic substituents (e.g., pyridine in S336) undergo oxidative metabolism, whereas hydroxyethoxy groups may favor glucuronidation or hydrolysis .

Toxicological and Regulatory Insights

- 16.100 and 16.101) share similar metabolic pathways and safety margins .

- Target Compound : Lacks direct toxicological data. However, structurally related oxalamides with polar substituents (e.g., hydroxyethoxy) are less likely to inhibit CYP enzymes compared to analogs like S5456, which showed 51% CYP3A4 inhibition at 10 µM .

Activité Biologique

N1-(furan-2-ylmethyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is a complex organic compound characterized by a furan ring and an oxalamide moiety. This compound has garnered interest due to its potential applications in medicinal chemistry and organic synthesis. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C18H24N2O4

- Molecular Weight : Approximately 336.40 g/mol

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO), but poorly soluble in water.

The biological activity of this compound is influenced by its structural components, particularly the furan and oxalamide groups. These functional groups can participate in various chemical interactions, potentially leading to significant biological effects.

Key Interactions:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Receptor Binding : Its structural features suggest potential binding to biological receptors, influencing cellular signaling pathways.

Antiviral Potential

Recent studies have indicated that compounds with similar structural frameworks exhibit antiviral properties. For instance, derivatives of furan have shown inhibitory effects against viral proteases, which are critical for viral replication.

Case Studies

-

Antiviral Activity : A study explored the activity of furan derivatives against SARS-CoV-2, revealing that certain modifications significantly enhanced inhibitory potency while maintaining low cytotoxicity in Vero and MDCK cell lines.

- Findings : The replacement of specific functional groups led to a marked increase in antiviral activity, suggesting that similar modifications could be beneficial for this compound.

- Cytotoxicity Assessments : In vitro assessments demonstrated that the compound exhibited low cytotoxicity with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions in organic solvents like dichloromethane or tetrahydrofuran. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.